Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₀FNO₃, and it has a molecular weight of 233.28 g/mol . The compound is characterized by its stereochemistry at the 3R position, where both fluorine and hydroxymethyl substituents are located. This structural motif is critical for its role as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, G protein-coupled receptors (GPCRs), and other therapeutic targets .
The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl group serves as a handle for further functionalization, such as iodination (e.g., to generate tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate) . Its CAS number is 1345697-13-3, and it is commercially available with a purity ≥97% .
Properties
IUPAC Name |
tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPNYILDXCBJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.
Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits three reactive regions:
-
tert-Butoxycarbonyl (Boc) group : Provides acid-labile protection for the piperidine nitrogen.
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Hydroxymethyl group (-CH2OH) : Participates in oxidation, esterification, and nucleophilic substitution.
-
Fluorine atom : Influences electronic and steric properties but is inert under most conditions.
Boc Deprotection
The Boc group is cleaved under acidic conditions to yield the free amine:
Reaction Conditions :
-
Reagents : Trifluoroacetic acid (TFA), HCl (gaseous or in dioxane).
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Typical Protocol : Stirring in dichloromethane (DCM) with TFA (20–50% v/v) at 0–25°C for 1–4 hours .
Product : (3R)-3-fluoro-3-(hydroxymethyl)piperidine.
Hydroxymethyl Group Transformations
The hydroxymethyl group undergoes diverse reactions:
Oxidation
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Reagents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
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Product : (3R)-3-fluoro-3-(carboxyl)piperidine-1-carboxylate .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | PCC | DCM, RT, 2h | Carboxylic acid derivative | ~60% |
Esterification
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Reagents : Acetyl chloride, anhydrous pyridine.
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Product : tert-butyl (3R)-3-fluoro-3-(acetyloxymethyl)piperidine-1-carboxylate .
Ether Formation
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Reagents : Alkyl halides (e.g., methyl iodide), Mitsunobu conditions (DIAD, PPh3) .
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Example : Reaction with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions yields ether-linked derivatives .
Ring Functionalization
The piperidine ring’s conformation, influenced by fluorine and hydroxymethyl groups, affects reactivity:
Nucleophilic Substitution
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Fluorine’s electron-withdrawing effect activates adjacent positions for substitution.
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Reagents : Amines, thiols (under basic conditions).
Reductive Amination
Stability and Side Reactions
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Acid Sensitivity : Prolonged exposure to strong acids may lead to ring-opening or fluorine displacement.
Comparative Reactivity
The stereochemistry at C3 significantly impacts reactivity compared to isomers:
| Compound | Key Difference | Reactivity with PCC |
|---|---|---|
| (3R)-3-fluoro-3-(hydroxymethyl)piperidine | R-configuration | Faster oxidation |
| (3S)-3-fluoro-3-(hydroxymethyl)piperidine | S-configuration | Slower oxidation |
Experimental Considerations
The reactivity of this compound is dominated by its hydroxymethyl and Boc groups, enabling tailored modifications for drug discovery. While direct literature on its reactions is limited, analogous transformations from structurally related piperidine derivatives provide a robust framework for predicting its behavior .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating more complex molecules that can target specific biological pathways.
2. Inhibitors of Bacterial Infections
Recent studies have highlighted the compound's potential as an inhibitor of MmpL3, a protein involved in bacterial cell wall synthesis. Compounds derived from this piperidine derivative have shown promising efficacy against Mycobacterium tuberculosis, suggesting its application in treating tuberculosis infections .
Synthesis and Chemical Reactions
The compound can be synthesized through various methods involving the functionalization of piperidine derivatives. Its ability to undergo nucleophilic substitution and other reactions makes it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can form new carbon-nitrogen bonds with electrophiles. |
| Esterification | Reacts with carboxylic acids to form esters, enhancing solubility and bioavailability. |
| Fluorination | The presence of fluorine enhances metabolic stability and bioactivity. |
Case Studies and Research Findings
Case Study 1: Tuberculosis Treatment
In a recent study, derivatives of this compound were evaluated for their inhibitory effects on MmpL3. The results indicated that these compounds could significantly reduce bacterial load in murine models, showcasing their therapeutic potential against resistant strains of tuberculosis .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of compounds derived from this piperidine structure. The findings revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Biological Activity
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 2102412-17-7) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₁H₂₀FNO₃
- Molecular Weight : 233.28 g/mol
- IUPAC Name : this compound
- Purity : Typically around 90% to 97% depending on the supplier .
Fluorinated piperidines, including this compound, are known to interact with various biological targets, potentially influencing enzyme activities and receptor binding. The introduction of a fluorine atom can enhance lipophilicity and modify the pharmacokinetic profile of the compound, which may lead to improved efficacy and reduced toxicity compared to non-fluorinated analogs .
Pharmacological Studies
Recent studies have indicated that fluorinated piperidines possess significant biological activities. For instance, a study demonstrated that a series of fluorinated piperidines exhibited inhibitory effects on the 3CLpro enzyme, which is critical in viral replication processes, showcasing their potential as antiviral agents .
The IC50 values for these compounds were determined through dose-response assays, revealing that modifications in the piperidine structure could lead to varying degrees of inhibition:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 12.5 | 3CLpro |
| Compound B | 8.0 | 3CLpro |
| This compound | TBD | TBD |
Case Studies
- Antiviral Activity : A recent investigation into the antiviral properties of fluorinated piperidines indicated that certain derivatives could inhibit viral replication effectively. The study utilized a fluorogenic peptide substrate to assess inhibition levels against the 3CLpro enzyme, with promising results suggesting further exploration into their therapeutic applications .
- Cardiotoxicity Assessment : The structural modifications involving fluorine atoms were also correlated with decreased basicity and lower hERG affinity, indicating a potential reduction in cardiac toxicity risks associated with these compounds. This finding is crucial for developing safer pharmaceuticals .
Safety and Handling
Due to its chemical properties, this compound should be handled with care, following standard laboratory safety protocols. It is advised to store the compound in a refrigerator and use appropriate personal protective equipment during handling .
Q & A
Q. What are the common synthetic routes for Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step strategies, including:
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during fluorination and hydroxymethylation steps. For example, tert-butyl (3R)-3-aminopiperidine-1-carboxylate is a common intermediate for further functionalization .
- Fluorination : Electrophilic or nucleophilic fluorination agents under controlled temperatures (e.g., 0–20°C in dichloromethane with triethylamine as a base) .
- Hydroxymethylation : Introduction of the hydroxymethyl group via silyl ether intermediates, followed by deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C .
- Purification : Flash chromatography with gradients like 10–30% ethyl acetate/hexane is critical for isolating the target compound in high purity .
Q. How do the physical and chemical properties of this compound affect its handling and purification?
Key properties include:
- Physical State : Light yellow solid at room temperature, requiring storage under inert conditions .
- Hydrogen Bonding : Two hydrogen bond donors and four acceptors (calculated), influencing solubility in polar solvents like ethanol or DMSO .
- Hydrophobicity : XLogP ~2 suggests moderate lipophilicity, necessitating mixed solvent systems (e.g., ethyl acetate/hexane) for crystallization .
- Stability : The tert-butyl carbamate group enhances stability against hydrolysis under basic conditions but may decompose under strong acids or prolonged heating .
Q. What analytical techniques confirm structure and enantiomeric purity?
- NMR Spectroscopy : and NMR resolve fluorine-proton coupling and hydroxymethyl group dynamics. For example, NMR in chloroform-d shows distinct splitting patterns for fluorinated protons .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and molecular conformation .
Advanced Research Questions
Q. What strategies control stereochemistry during synthesis of the fluorinated hydroxymethyl piperidine moiety?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3R)-3-aminopiperidine-1-carboxylate) ensures retention of configuration during fluorination .
- Stereospecific Reactions : Fluorination via SN2 mechanisms preserves the R-configuration, while hydroxymethylation with silyl-protected intermediates avoids racemization .
- Diastereomer Characterization : Combined use of - NOESY and computational modeling (e.g., DFT) distinguishes diastereomers .
Q. How do computational methods predict reactivity and stability?
- Molecular Dynamics Simulations : Model solvent effects on hydroxymethyl group rotation and fluorine’s electron-withdrawing impact on piperidine ring puckering .
- DFT Calculations : Predict reaction pathways for fluorination, optimizing transition states to minimize side products .
- Topological Polar Surface Area (TPSA) : Calculated TPSA (~70 Ų) correlates with observed permeability in membrane assays .
Q. What factors cause yield discrepancies in multi-step syntheses, and how can parameters be optimized?
- Temperature Sensitivity : Fluorination at >20°C leads to epimerization; strict temperature control (0–5°C) improves enantiomeric excess .
- Catalyst Selection : DMAP accelerates acylation steps but may require scavengers to prevent byproduct formation .
- Scalability : Batch vs. flow chemistry comparisons show flow systems enhance mixing and heat transfer for higher yields (>85%) in large-scale reactions .
Q. How does the tert-butyl carbamate group influence crystallographic studies?
- Packing Effects : The bulky tert-butyl group promotes ordered crystal lattices, enabling high-resolution data collection (e.g., R-factor <5% with SHELXL) .
- Hydrogen Bond Networks : The carbamate carbonyl forms intermolecular H-bonds with adjacent hydroxymethyl groups, stabilizing the crystal structure .
Q. What challenges arise in interpreting NMR data for this compound?
- Fluorine Coupling : - coupling constants (e.g., Hz) complicate splitting patterns; 2D -COSY clarifies connectivity .
- Hydroxymethyl Dynamics : Rapid rotation of the -CH2OH group at room temperature broadens NMR peaks, requiring low-temperature (e.g., −40°C) experiments for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
